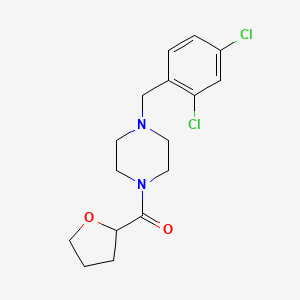

![molecular formula C13H14ClN3OS B4585812 6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)

6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves starting materials such as ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate to develop a variety of compounds under solvent-free conditions, benefiting from methods such as microwave irradiation for efficiency and yield improvement (Meziane, 1998). Another approach described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates through pyrimidine ring annulation, highlighting the versatility of benzimidazole derivatives in synthesizing complex heterocyclic compounds (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives often features planar systems, which facilitate π-π interactions and hydrogen bonding, contributing to their reactivity and potential binding properties. For example, the structure of ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed a nearly coplanar arrangement of thiazolopyrimidine and naphthalene systems, indicative of the structural diversity achievable with benzimidazole derivatives (Liu et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, including annulation processes to form complex heterocyclic structures. For instance, the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leads to pyrido[1,2-a]benzimidazole derivatives, demonstrating the compound's utility in synthesizing biologically relevant structures (Peng et al., 2015).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

The compound 6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole is part of a broader class of chemicals that have significant implications in the field of medicinal and heterocyclic chemistry. These substances, including benzimidazole derivatives, are pivotal in synthesizing various compounds with potential therapeutic applications. For instance, benzimidazoles have been synthesized and evaluated for H1-antihistaminic activity, demonstrating potent in vivo efficacy, which underscores their importance in developing new antihistaminic agents (Iemura et al., 1986). Similarly, benzimidazole compounds have been studied for their anti-inflammatory properties, showing significant activity in models of acute inflammation (Tsukamoto et al., 1980).

Antimicrobial and Antifungal Activities

Derivatives of benzimidazole, including those with structural similarities to this compound, have been synthesized and assessed for their antimicrobial and antifungal activities. These studies are crucial for identifying new compounds that could serve as potent antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance. For example, 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have been evaluated for their antimicrobial activity, revealing significant potency against various bacterial and fungal strains (Salahuddin et al., 2017).

Chemical Synthesis and Catalysis

The role of benzimidazole derivatives in chemical synthesis and catalysis is another area of research interest. These compounds have been used as starting materials or intermediates in synthesizing a wide range of heterocyclic compounds, showcasing the versatility and importance of benzimidazole chemistry in facilitating complex chemical transformations. For instance, novel methods have been developed for the solvent-free synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, demonstrating the efficiency of using benzimidazole derivatives in organic synthesis (Meziane, 1998).

Propriétés

IUPAC Name |

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c14-9-3-4-10-11(7-9)16-13(15-10)19-8-12(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAWMSNGYXDEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

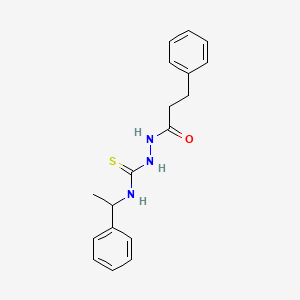

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

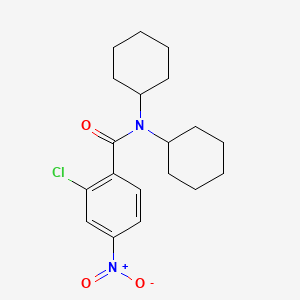

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

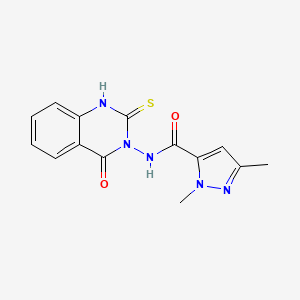

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)

![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)